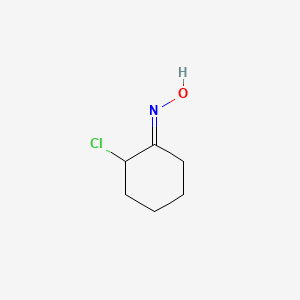

2-Chlorocyclohexanoneoxime

Description

Contextualization within Halogenated Cyclohexanone (B45756) Oxime Chemistry

2-Chlorocyclohexanoneoxime belongs to the class of halogenated cyclohexanone oximes, which are derivatives of cyclohexanone oxime characterized by the presence of one or more halogen atoms on the cyclohexyl ring. The introduction of a chlorine atom at the C-2 position significantly influences the electron distribution and steric environment of the oxime functional group, thereby modifying its chemical behavior compared to the parent cyclohexanone oxime.

The synthesis of this compound can be achieved through the chloro-oximation of cyclohexanone. One reported method involves the reaction of cyclohexanone with chlorine and hydroxylamine (B1172632) hydrochloride at a controlled temperature of 0-5°C, which can lead to a nearly theoretical yield of the desired product. swjtu.edu.cn Another approach to a related chloro-oxime involves the addition reaction of an alkene with a nitrous acid ester, followed by rearrangement. swjtu.edu.cn The synthesis of the precursor, 2-chlorocyclohexanone (B41772), can be accomplished by the chlorination of cyclohexanone in various solvent systems. orgsyn.org

The presence of the chlorine atom introduces a chiral center, leading to the existence of enantiomers. Furthermore, the oxime functionality itself can exhibit E/Z isomerism, adding to the stereochemical complexity of the molecule. This complexity can be both a challenge and an opportunity in stereoselective synthesis.

Significance in Synthetic Strategy and Chemical Transformations

The strategic importance of this compound lies in its potential as a versatile intermediate for the synthesis of various nitrogen-containing heterocyclic compounds and other functionalized molecules. The interplay between the chloro and oxime groups allows for a range of chemical transformations.

One of the most significant reactions of oximes is the Beckmann rearrangement , which converts an oxime into an amide. masterorganicchemistry.comguidechem.com For cyclic oximes like this compound, this rearrangement would lead to a substituted lactam. The presence of the electron-withdrawing chlorine atom at the α-position to the oxime can influence the migratory aptitude of the adjacent carbon atoms during the rearrangement, potentially leading to regioselective outcomes. Research on the Beckmann rearrangement of halogenated oximes has shown that the halogen can have a profound impact on the reaction pathway, sometimes altering the expected migratory preference. researchgate.net

Beyond the Beckmann rearrangement, the chlorine atom serves as a handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups. For instance, reaction with ammonia (B1221849) has been shown to produce a dimeric cyclohexanone oxime compound, 14-oxa-7,15,16-triazatetracyclo[11.2.1.0(1,6).0(8,13)]hexadecan-16-ol, a structure confirmed by spectroscopic methods and X-ray crystallography. orgsyn.org This demonstrates the potential of this compound to participate in tandem reactions involving both the chloro and oxime functionalities.

Historical Development of Related Cycloalkanone Oxime Chemistry

The chemistry of cycloalkanone oximes is intrinsically linked to the discovery and development of the Beckmann rearrangement by the German chemist Ernst Otto Beckmann in the late 19th century. masterorganicchemistry.com This reaction, which transforms an oxime into an amide, became a cornerstone of organic synthesis.

The most prominent example of the industrial application of cycloalkanone oxime chemistry is the synthesis of ε-caprolactam from cyclohexanone oxime. website-files.com This process is a key step in the production of Nylon 6, a major synthetic polymer. The journey from cyclohexanone to ε-caprolactam via the oxime intermediate has been the subject of extensive research, with efforts focused on developing more efficient and environmentally benign catalytic systems for the Beckmann rearrangement. acs.orggoogle.com

The study of halogenated derivatives, such as this compound, represents a more recent and specialized area of this field. The introduction of halogens allows for the exploration of new reaction pathways and the synthesis of novel molecular architectures that are not accessible from the parent cyclohexanone oxime. This ongoing research continues to expand the synthetic utility of cycloalkanone oximes and their derivatives.

Interactive Data Table: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) |

| Cyclohexanone | C₆H₁₀O | 98.14 | Colorless oily liquid | -47 |

| Cyclohexanone oxime | C₆H₁₁NO | 113.16 | White solid | 88-91 |

| 2-Chlorocyclohexanone | C₆H₉ClO | 132.58 | Colorless to light yellow liquid | - |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10ClNO |

|---|---|

Molecular Weight |

147.60 g/mol |

IUPAC Name |

(NE)-N-(2-chlorocyclohexylidene)hydroxylamine |

InChI |

InChI=1S/C6H10ClNO/c7-5-3-1-2-4-6(5)8-9/h5,9H,1-4H2/b8-6+ |

InChI Key |

ODCQZCNSWWLGCQ-SOFGYWHQSA-N |

Isomeric SMILES |

C1CC/C(=N\O)/C(C1)Cl |

Canonical SMILES |

C1CCC(=NO)C(C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chlorocyclohexanoneoxime and Its Precursors

Direct Synthesis Routes to 2-Chlorocyclohexanoneoxime

The primary method for the direct synthesis of this compound involves the oximation of 2-chlorocyclohexanone (B41772). This reaction introduces the oxime functional group (=NOH) by reacting the ketone with a source of hydroxylamine (B1172632).

Preparations involving Oximation Reactions

The conversion of 2-chlorocyclohexanone to its oxime is a standard condensation reaction. A notable method involves the reaction of cyclohexene (B86901) with nitrosyl chloride in the presence of hydrochloric acid. This process is believed to proceed through the in-situ formation of 2-chlorocyclohexanone, which then undergoes oximation. This particular oxime is noted to be unstable under exposure to air and heat.

The general oximation reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base to liberate free hydroxylamine. Common bases used for this purpose include sodium acetate, pyridine, or sodium hydroxide (B78521). The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of 2-chlorocyclohexanone, followed by dehydration to form the oxime.

Optimized Reaction Conditions and Yield Considerations

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that influence the outcome of the oximation reaction include temperature, pH, solvent, and the stoichiometry of the reactants.

For the oximation of ketones in general, the reaction is often performed in a protic solvent such as ethanol (B145695) or water to facilitate the dissolution of hydroxylamine hydrochloride and the base. The pH of the reaction mixture is a critical factor; a slightly acidic to neutral pH is generally preferred to ensure a sufficient concentration of free hydroxylamine without promoting acid-catalyzed side reactions.

Precursor Synthesis: 2-Chlorocyclohexanone

The synthesis of the precursor, 2-chlorocyclohexanone, is a well-established process, primarily achieved through the direct halogenation of cyclohexanone (B45756).

Halogenation of Cyclohexanone

The most common method for the preparation of 2-chlorocyclohexanone is the direct chlorination of cyclohexanone. This reaction is typically carried out by bubbling chlorine gas through a mixture of cyclohexanone and a suitable solvent. The reaction proceeds via an acid-catalyzed enolization of the ketone, followed by the electrophilic attack of chlorine on the enol double bond.

A standard laboratory procedure involves dissolving cyclohexanone in water and then introducing chlorine gas while maintaining a cool temperature with an ice bath. The reaction is often carried out with mechanical stirring to ensure efficient mixing. Following the reaction, the heavier layer of 2-chlorocyclohexanone is separated, and the aqueous layer is extracted with a solvent like ether to recover any dissolved product. The combined organic phases are then washed, dried, and purified by vacuum distillation. This method has been reported to yield 2-chlorocyclohexanone in the range of 61-66%.

| Reactant 1 | Reactant 2 | Solvent | Temperature | Yield |

| Cyclohexanone | Chlorine | Water | 0-10 °C | 61-66% |

Methodological Variations in Chlorocyclohexanone Synthesis

Several variations of the chlorination of cyclohexanone have been developed to improve safety, yield, and selectivity. These include the use of different chlorinating agents and solvent systems.

Alternative chlorinating agents to chlorine gas include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The use of these reagents can offer better control over the stoichiometry of the reaction and may be more convenient for laboratory-scale preparations. For instance, sulfuryl chloride can be used to chlorinate cyclohexanone, often in an inert solvent like carbon tetrachloride.

The choice of solvent can also influence the reaction. While water is a common solvent for direct chlorination with chlorine gas, other solvents such as glacial acetic acid have also been employed. Electrochemical chlorination of cyclohexanone in hydrochloric acid represents another methodological variation. Furthermore, the chlorination can be achieved by the action of monochlorourea in acetic acid on the ketone. The synthesis can also be approached from 2-chlorocyclohexanol (B73132) via oxidation.

Green Chemistry Approaches in Synthesis

The development of more environmentally benign synthetic methods is a continuous goal in chemical manufacturing. For the synthesis of 2-chlorocyclohexanone and its oxime, green chemistry principles can be applied to reduce the use of hazardous materials and minimize waste.

In the context of the precursor synthesis, replacing chlorine gas with a less hazardous chlorinating agent is a potential green approach. The use of alternative solvents to chlorinated hydrocarbons like carbon tetrachloride is also a key consideration. While specific green chemistry literature for the synthesis of this compound is limited, general principles can be applied. For instance, exploring catalytic methods for both the chlorination and oximation steps could lead to more efficient and sustainable processes. The use of water as a solvent in the chlorination of cyclohexanone is an inherently green aspect of that particular method. Research into biocatalytic methods or the use of renewable feedstocks could offer future avenues for greener synthesis of these compounds.

Scale-Up Considerations for Industrial and Laboratory Production

The transition of a chemical synthesis from a small-scale laboratory procedure to larger-scale production, whether for extensive laboratory use or industrial manufacturing, involves a complex set of challenges that extend beyond simply increasing the quantities of reagents. The scale-up of this compound production necessitates careful consideration of the synthesis of its precursor, 2-Chlorocyclohexanone, and the subsequent oximation reaction. Key factors that change with scale include heat and mass transfer, reaction kinetics, safety protocols, and purification methods.

Precursor Synthesis: 2-Chlorocyclohexanone

The primary precursor for this compound is 2-Chlorocyclohexanone. A common laboratory method for its synthesis involves the direct chlorination of cyclohexanone. One established procedure involves bubbling chlorine gas through a mixture of cyclohexanone and water, often cooled in an ice bath to manage the reaction's exothermicity.

Table 1: Example Laboratory Synthesis Parameters for 2-Chlorocyclohexanone

| Parameter | Value/Condition |

|---|---|

| Starting Material | Cyclohexanone |

| Chlorinating Agent | Chlorine Gas |

| Solvent/Medium | Water |

| Temperature | Cooled in an ice bath |

| Reaction Time | Approx. 45 minutes (for 3 moles) |

| Work-up | Separation of organic layer, ether extraction of aqueous layer |

| Purification | Vacuum distillation |

| Typical Yield | 61-66% |

This data is compiled from established organic synthesis procedures.

When scaling up the synthesis of this precursor, several critical factors must be addressed:

Heat Management: The chlorination of cyclohexanone is an exothermic reaction. On a small laboratory scale, a simple ice bath is sufficient to dissipate the heat generated. However, as the volume of the reaction increases, the surface-area-to-volume ratio decreases significantly. catsci.comacs.org This makes heat removal less efficient, increasing the risk of a thermal runaway, where the reaction rate accelerates uncontrollably, leading to a rapid rise in temperature and pressure. catsci.comacs.org Industrial-scale production requires jacketed reactors with precise temperature control systems and potentially the use of heat exchangers to manage the thermal load safely.

Reagent Handling and Addition: In the lab, chlorine gas can be bubbled directly into the reaction flask from a cylinder. On an industrial scale, the safe storage and handling of large quantities of chlorine, a toxic and corrosive gas, are paramount. The rate of chlorine addition must be carefully controlled to match the reactor's cooling capacity and prevent the accumulation of unreacted chlorine.

Mixing and Mass Transfer: Efficient mixing is crucial to ensure a uniform reaction temperature and concentration of reactants, preventing localized "hot spots" and the formation of undesired byproducts from over-chlorination. While a magnetic stirrer may be adequate for small flasks, large-scale reactors require powerful mechanical agitators designed to handle the specific viscosity and density of the reaction mixture.

Downstream Processing: The purification of 2-Chlorocyclohexanone via vacuum distillation is straightforward in a laboratory setting. At an industrial scale, this requires large-scale distillation columns. The efficiency of the separation and the energy costs associated with the distillation become significant economic factors.

Oximation Reaction: Formation of this compound

The conversion of 2-Chlorocyclohexanone to its oxime is typically achieved by reacting the ketone with hydroxylamine, often in the form of hydroxylamine hydrochloride (NH₂OH·HCl), with a base to liberate the free hydroxylamine.

The general reaction is: C₆H₈(Cl)O + NH₂OH → C₆H₈(Cl)NOH + H₂O

Scaling this oximation step from the laboratory to industrial production introduces distinct challenges at each level.

Laboratory Scale-Up (Gram to Kilogram Scale)

When moving from a benchtop synthesis to a pilot plant or kilo-lab, the primary focus is on safety, reproducibility, and developing a robust procedure.

Safety and Handling of Hydroxylamine: Hydroxylamine and its salts can be thermally unstable and may decompose violently, especially when heated or in the presence of impurities. fishersci.comharpercollege.edu Safe handling procedures, including avoiding excessive heating and ensuring proper ventilation, are critical. apolloscientific.co.ukszabo-scandic.com Personal protective equipment is mandatory to prevent skin contact, as hydroxylamine hydrochloride can cause skin irritation and sensitization. fishersci.comfishersci.at

Control of Reaction Parameters: The pH of the reaction mixture is important for liberating the free hydroxylamine from its salt. This is often controlled by the addition of a base like sodium hydroxide or sodium carbonate. On a larger scale, the addition of the base must be done carefully to control the exotherm of the neutralization reaction.

Work-up and Purification: In the laboratory, purification might involve recrystallization or column chromatography. These methods can become cumbersome and inefficient at a kilogram scale. Developing a reliable crystallization process that gives consistent purity and yield without the need for chromatography is a key goal during laboratory scale-up.

Industrial Scale-Up (Multi-kilogram to Tonne Scale)

Industrial production prioritizes safety, efficiency, cost-effectiveness, and environmental impact. The challenges identified during laboratory scale-up are magnified at this level.

Process Safety and Thermal Hazard Assessment: A thorough thermal hazard assessment is non-negotiable before industrial-scale production. acs.orgcarbogen-amcis.com Techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are used to determine the heat of reaction, the rate of heat release, and the potential for thermal runaway. acs.orgacs.org This data is essential for designing a safe process and appropriate emergency relief systems. The potential for the thermal decomposition of hydroxylamine is a major safety concern. mdpi.com

Reactor and Equipment Selection: Reactors must be constructed from materials that are compatible with the corrosive nature of reagents like hydroxylamine hydrochloride. The reactor's design must ensure efficient heat transfer and robust agitation.

Purification and Isolation: Industrial purification of oximes often avoids chromatography. Methods like distillation and crystallization are preferred. For instance, processes for purifying the related compound cyclohexanone-oxime involve washing with aqueous solutions followed by distillation. google.comgoogleapis.com The choice of solvent for extraction and crystallization is critical, balancing product solubility, ease of recovery (e.g., boiling point), cost, and environmental impact.

Waste Management: The oximation process generates salt byproducts (e.g., sodium chloride) and aqueous waste streams. Industrial processes must incorporate efficient methods for treating and disposing of this waste in an environmentally responsible and cost-effective manner.

Table 2: Comparison of Scale-Up Challenges for Oximation

| Challenge | Laboratory Scale-Up (kg) | Industrial Scale-Up (Tonne) |

|---|---|---|

| Heat Management | Controlled by careful addition rates and reactor cooling jackets. Exotherm is manageable. | Critical safety issue. Requires advanced cooling systems, heat exchangers, and precise control to prevent thermal runaway. acs.org |

| Reagent Handling | Manual or semi-automated addition of solids (NH₂OH·HCl) and liquids. Focus on operator safety. apolloscientific.co.uk | Fully automated, closed-system handling of reagents. Bulk storage and transfer systems are required. |

| Mixing | Mechanical overhead stirrers. Ensuring homogeneity can be challenging in large flasks. | Engineered agitation systems designed for specific vessel geometry and reaction mass properties to ensure efficient mass and heat transfer. |

| Process Control | Manual monitoring of temperature, pH, and reaction completion (e.g., by TLC, GC). | Automated process control systems (e.g., PLC, DCS) for continuous monitoring and adjustment of all critical process parameters. |

| Purification | Recrystallization is common. Column chromatography may be used but is often impractical and costly. | Highly optimized crystallization or distillation processes. google.comgoogleapis.com Chromatography is generally not economically viable. |

| Safety | Focus on personal protective equipment and fume hood use. Understanding chemical hazards. fishersci.comharpercollege.edu | Comprehensive process hazard analysis (PHA), HAZOP studies, and implementation of engineered safety controls (e.g., rupture discs, quench systems). acs.orgcarbogen-amcis.com |

Chemical Reactivity and Transformation Pathways of 2 Chlorocyclohexanoneoxime

Nucleophilic Substitution Reactions

The chlorine atom at the α-position to the oxime group in 2-chlorocyclohexanone (B41772) oxime is a leaving group, rendering the C2 carbon susceptible to attack by nucleophiles. These reactions provide a pathway to a range of 2-substituted cyclohexanone (B45756) oxime derivatives.

Conversion to 2-Alkoxycycloalkanone Oximes

While direct reactions of 2-chlorocyclohexanone oxime with alkoxides to form 2-alkoxycycloalkanone oximes are not extensively detailed in the reviewed literature, the general reactivity of α-halo ketones and their derivatives suggests this transformation is plausible. The reaction would proceed via a nucleophilic substitution mechanism where an alkoxide ion (RO⁻) displaces the chloride ion.

However, related and more comprehensively studied are the reactions with organocuprates, which are soft nucleophiles and effective for C-C bond formation at the α-position. For instance, the coupling of 2-chlorocyclohexanone oxime with aryl bromides can be achieved by first converting the aryl bromide to an organocuprate reagent. mdpi.com This organocuprate then attacks the C2 carbon of the oxime, displacing the chlorine and forming a 2-arylcyclohexanone oxime. This successful C-C bond formation suggests that C-O bond formation with alkoxides should also be feasible under appropriate conditions. In contrast, the use of harder nucleophiles like Grignard reagents has been reported to be unsuccessful in similar reactions involving 2-chlorocyclohexanone oxime. d-nb.info

Formation of 2-Acyloxycycloalkanone Oximes

The synthesis of 2-acyloxycycloalkanone oximes from 2-chlorocyclohexanone oxime can be envisioned through a similar nucleophilic substitution pathway. A carboxylate salt (RCOO⁻) would act as the nucleophile, attacking the α-carbon and displacing the chloride. This reaction would lead to the formation of an ester linkage at the C2 position. While specific examples for 2-chlorocyclohexanone oxime are not prominent in the literature, this transformation is a standard reaction for α-halo ketones.

Synthesis of 2-Alkylthiocycloalkanone Oximes

The introduction of a sulfur nucleophile at the C2 position of the cyclohexanone oxime ring has been demonstrated. Specifically, the conjugate addition of thiophenol to a nitrosocyclohexene intermediate, generated in situ from a protected 4-tert-butyl-2-chlorocyclohexanone oxime, yields the corresponding 2-phenylsulfanylcyclohexanone oxime. nih.gov This reaction proceeds with high stereoselectivity, leading predominantly to the product from axial attack of the nucleophile on a half-chair conformation of the nitrosoalkene. The formation of the cis-4-tert-butyl-2-phenylsulfanylcyclohexanone oxime was reported with detailed spectroscopic data. nih.gov

Table 1: Selected Nucleophilic Substitution Reactions of 2-Chlorocyclohexanone Oxime Derivatives

| Nucleophile Source | Product | Yield (%) | Reference |

|---|---|---|---|

| 5-Bromobenzo[d] mdpi.comwikipedia.orgdioxole (via organocuprate) | 2-(Benzo[d] mdpi.comwikipedia.orgdioxol-5-yl)cyclohexanone oxime | 75 | mdpi.com |

| Thiophenol (via conjugate addition to nitrosoalkene) | cis-4-tert-Butyl-2-phenylsulfanylcyclohexanone oxime | Not Reported | nih.gov |

| Phenylmagnesium bromide (Grignard Reagent) | No desired product | 0 | d-nb.info |

Mechanisms of Nucleophilic Displacement at the Alpha-Carbon

Two primary mechanisms can be considered for nucleophilic displacement at the α-carbon of 2-chlorocyclohexanone oxime: a direct SN2-type displacement or an elimination-addition pathway.

In a direct SN2 mechanism, the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of configuration at the reaction center. This pathway is favored by strong, soft nucleophiles and aprotic solvents.

Alternatively, a base-promoted 1,4-elimination of HCl from 2-chlorocyclohexanone oxime can generate a highly reactive vinylnitroso intermediate (a nitrosoalkene). researchgate.net This intermediate is a potent Michael acceptor, and subsequent conjugate addition of a nucleophile to the β-carbon (the original C2 position) yields the substituted oxime. nih.gov This pathway is favored by basic conditions and can lead to high stereoselectivity. The stereochemical outcome of these additions to cyclic nitrosoalkenes is often governed by the axial attack of the nucleophile on a half-chair conformation of the intermediate. nih.gov

Beckmann Rearrangement and Related Transformations

The Beckmann rearrangement is a classic reaction of oximes, typically catalyzed by acid, which converts them into amides or lactams. wikipedia.orgmasterorganicchemistry.com For a cyclic ketoxime like 2-chlorocyclohexanone oxime, this rearrangement would be expected to yield a substituted caprolactam.

The general mechanism involves the protonation of the oxime hydroxyl group, converting it into a good leaving group (water). chemistnotes.com This is followed by the migration of the alkyl group anti-periplanar to the N-O bond to the nitrogen atom, with simultaneous expulsion of the leaving group. wikipedia.orgchemistnotes.com This concerted step forms a nitrilium ion, which is then attacked by water and tautomerizes to the final lactam product. masterorganicchemistry.comchemistnotes.com

While the Beckmann rearrangement is a general reaction for oximes, specific studies on 2-chlorocyclohexanone oxime are not widely reported. The presence of the α-chloro substituent could potentially influence the reaction in several ways:

Electronic Effects: The electron-withdrawing nature of the chlorine atom might affect the stability of the nitrilium ion intermediate.

Stereochemistry of Migration: The stereochemistry of the oxime (E/Z isomerism) determines which group migrates. The group anti to the hydroxyl group is the one that moves. The chloro-substituent could influence the conformational equilibrium of the ring and thus the preferred geometry of the oxime.

Side Reactions: The presence of the chlorine atom could lead to competing elimination or other side reactions under the acidic conditions of the Beckmann rearrangement.

In a related reaction, when a dimeric derivative of 2-chlorocyclohexanone oxime was treated with 100% sulfuric acid, it underwent a Beckmann rearrangement to form bis(perhydro-2-oxo-3-azepinyl)amine as a major product. oup.com

Elimination Reactions and Ring Transformations

Under basic conditions, 2-chlorocyclohexanone oxime can undergo elimination reactions. As mentioned previously, a 1,4-elimination of hydrogen chloride is a key step in the formation of a vinylnitroso intermediate. researchgate.net

A more dramatic transformation is the Favorskii rearrangement, which is well-documented for α-halo ketones and results in ring contraction. adichemistry.comwikipedia.org For 2-chlorocyclohexanone (the ketone), treatment with a base like sodium ethoxide leads to the formation of ethyl cyclopentanecarboxylate. adichemistry.com The mechanism involves the formation of a cyclopropanone (B1606653) intermediate. wikipedia.org While this reaction is established for the ketone, its direct applicability to the oxime is less certain and would likely compete with other base-induced pathways. However, the potential for a similar ring contraction of the oxime under specific conditions cannot be entirely ruled out.

A notable ring transformation of 2-chlorocyclohexanone oxime occurs upon reaction with ammonia (B1221849). This reaction does not lead to a simple substitution product but instead forms a complex dimeric structure, 14-oxa-7,15,16-triazatetracyclo[11.2.1.0¹,⁶.0⁸,¹³]hexadecan-16-ol, as confirmed by X-ray crystallography. oup.com This product is formed through a series of reactions involving the initial oxime.

Stereochemical Influences on Reaction Outcomes

The reactivity of 2-chlorocyclohexanone oxime is profoundly influenced by the stereochemical relationship between the chlorine atom at the C2 position and the oxime group at C1. The conformation of the six-membered ring dictates the accessibility of atoms and the orbital alignment required for certain reactions.

Research on 3-alkyl-2-chlorocyclohexanone oximes has shown a remarkable conformational preference. lookchem.comacs.org Analysis of vicinal interproton coupling constants and an X-ray crystal structure revealed that these compounds predominantly exist in a chair conformation with the chlorine and the alkyl group in a diaxial arrangement. lookchem.com This preference is attributed to a strong hyperconjugative stabilization, termed the "vinylogous anomeric effect," which overrides the typical steric preference for equatorial substituents. lookchem.comacs.org This fixed conformation has significant implications for reaction outcomes.

Elimination reactions on cyclohexyl systems, such as the E2 mechanism, generally require an anti-periplanar (180°) orientation between the leaving group (chloride) and a β-hydrogen. libretexts.orgdalalinstitute.com In the preferred diaxial conformation of 2-chlorocyclohexanone oxime, the axial chlorine atom is anti-periplanar to axial hydrogens on the adjacent carbons, facilitating elimination reactions under basic conditions.

Furthermore, the stereochemistry dictates the outcome of nucleophilic substitution reactions. The generation of unsaturated species like nitrosoalkenes from α-chlorooximes is a key transformation. beilstein-journals.org The conjugate addition of organocopper reagents (Gilman reagents) to these in situ generated nitrosocyclohexenes occurs with high stereoselectivity, yielding α-aryl or α-alkyl substituted cyclohexanone oximes. beilstein-journals.orggrafiati.comresearchgate.net This stereocontrol is crucial in synthetic pathways aiming for specific isomers. For instance, the reaction of 4-(tert-butyl)-2-chlorocyclohexan-1-one oxime with Gilman reagents produces the corresponding substituted oximes with excellent stereoselectivity. beilstein-journals.org

Formation of Unsaturated Nitrogenous Species

A primary transformation pathway for 2-chlorocyclohexanone oxime involves elimination to form unsaturated nitrogen-containing compounds. Under basic conditions, the molecule can undergo dehydrochlorination to generate 2-nitrosocyclohexene as a transient intermediate. beilstein-journals.org This highly reactive α,β-unsaturated nitroso compound readily acts as a Michael acceptor, reacting with a variety of nucleophiles. beilstein-journals.org

Another significant pathway is the Beckmann rearrangement, a classic reaction of oximes that converts them into amides. wikipedia.orgmasterorganicchemistry.com Catalyzed by acid, the rearrangement of 2-chlorocyclohexanone oxime would be expected to yield a chlorine-substituted ε-caprolactam. The reaction is stereospecific, with the group anti-periplanar to the oxime's hydroxyl group migrating. wikipedia.org The presence and position of the chlorine atom would influence the migratory aptitude of the adjacent carbon atoms and the stability of the resulting lactam. The archetypal conversion of cyclohexanone oxime to ε-caprolactam is a massive industrial process for the production of Nylon 6. wikipedia.orgosti.gov

| Reaction Type | Conditions | Primary Product/Intermediate | Significance |

|---|---|---|---|

| Elimination | Base (e.g., NaOR, R3N) | 2-Nitrosocyclohexene | Reactive Michael acceptor for C-C bond formation. beilstein-journals.org |

| Beckmann Rearrangement | Acid (e.g., H2SO4, PCl5) | Chloro-ε-caprolactam | Forms a substituted lactam, a valuable heterocyclic scaffold. wikipedia.orgionike.com |

| Dimerization/Condensation | Stoichiometric NH3 | 14-oxa-7,15,16-triazatetracyclo[11.2.1.01,6.08,13]hexadecan-16-ol | Formation of a complex, dimeric heterocyclic structure. oup.com |

In some cases, more complex unsaturated products can be formed. The reaction of 2-chlorocyclohexanone oxime with stoichiometric amounts of ammonia can lead to a novel dimeric compound, which upon heating in acidic or alkaline solution, eliminates a hydroxylamino radical to form 1,2,3,4,6,7,8,9-octahydrophenazine. oup.com Additionally, the oximation of 2-chloro-2-methylcyclohexanone (B81787) can directly yield the unsaturated product 2-methyl-2-cyclohexenone oxime. oup.com

Redox Chemistry of the Oxime Functionality and Halogen Substituent

The oxime group and the chloro substituent in 2-chlorocyclohexanone oxime are both susceptible to redox transformations.

Reduction: The oxime functionality can be readily reduced to a primary amine. This transformation is synthetically valuable for producing substituted cyclohexylamines. The reduction of 2-arylcyclohexanone oximes, which are themselves derived from 2-chlorocyclohexanone oxime, yields both cis- and trans-configured 2-arylcyclohexylamines. grafiati.comresearchgate.net The C-Cl bond can also be subject to reduction. For example, treatment of the related compound 1-chloro-1-nitrosocyclohexane (B1632812) with the reducing agent sodium borohydride (B1222165) results in the formation of cyclohexanone oxime, indicating the reductive removal of the chlorine atom. chemicalbook.com

Oxidation: Conversely, the oxime group can be oxidized. Treatment of 2-chlorocyclohexanone oxime with a powerful oxidizing agent like trifluoroperacetic acid leads to the formation of the corresponding α-nitro olefin (1-chloro-2-nitrocyclohexene). oup.com This reaction provides a pathway to introduce a nitro group into the cyclohexyl ring, creating a versatile synthetic intermediate. Oxidation reactions in organic chemistry often involve the gain of oxygen or loss of hydrogen. chemicalbook.com

| Reaction | Reagent | Product Type | Functional Group Transformation |

|---|---|---|---|

| Oxime Reduction | Catalytic Hydrogenation, LiAlH4 | Amine | C=N-OH → CH-NH2grafiati.comresearchgate.net |

| Oxime Oxidation | Trifluoroperacetic acid | Nitro-olefin | C=N-OH → C=C-NO2oup.com |

| Reductive Dechlorination | Sodium borohydride (on related nitroso-adduct) | Dechlorinated Oxime | C-Cl → C-H chemicalbook.com |

Chelation and Coordination Chemistry (Potential, if applicable to its derivatives)

While the coordination chemistry of 2-chlorocyclohexanone oxime itself is not extensively documented, its derivatives represent a class of potentially versatile ligands for metal ions. The oxime group is a well-established coordinating moiety in inorganic chemistry, capable of binding to metal centers through its nitrogen atom. wikipedia.orgnih.govmdpi.com

The synthetic utility of 2-chlorocyclohexanone oxime lies in its conversion to functionalized derivatives that can act as chelating agents. A chelating agent is a ligand that can form two or more bonds to a single central metal ion. oup.com

Potential Ligand Derivatives:

α-Amino Oximes: The reaction of 2-chlorocyclohexanone oxime with ammonia or primary amines displaces the chloride to form α-amino oximes. oup.comoup.com These products contain both an amino (-NHR) and an oximino (-NOH) group in a 1,2-relationship, making them excellent candidates for acting as bidentate N,N'-donor ligands. They can form stable five-membered chelate rings with transition metal ions.

α-Thio- and α-Alkoxy-Oximes: Nucleophilic substitution with thiolates or alkoxides yields α-thioether or α-ether oximes, respectively. oup.comoup.com These derivatives could function as bidentate N,S- or N,O-donor ligands, depending on the specific nucleophile used.

The coordination chemistry of 2-pyridyl oximes is particularly well-developed, demonstrating the ability of the oxime nitrogen to participate in complex formation. nih.gov By analogy, derivatives of 2-chlorocyclohexanone oxime, containing appropriately positioned donor atoms, would be expected to form stable coordination compounds with a range of metal ions, including copper(II), nickel(II), and zinc(II). oup.commdpi.comresearchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the detailed structural elucidation of 2-chlorocyclohexanone (B41772) oxime, offering insights into the proton and carbon environments, their connectivity, and spatial arrangements.

Proton (¹H) NMR Spectroscopic Analysis for Structural Assignments

Proton NMR (¹H NMR) spectroscopy is instrumental in assigning the chemical shifts of the protons within the 2-chlorocyclohexanone oxime molecule. The spectrum provides crucial information about the electronic environment of each proton and their coupling interactions with neighboring protons. Although specific spectral data for 2-chlorocyclohexanone oxime is not extensively detailed in the provided results, general principles and data from related structures allow for a theoretical assignment.

In a typical ¹H NMR spectrum of 2-chlorocyclohexanone oxime, the proton attached to the carbon bearing the chlorine atom (H-2) would be expected to resonate at a downfield chemical shift due to the electron-withdrawing nature of the chlorine. The protons on the adjacent methylene (B1212753) groups (C-3 and C-6) would exhibit complex splitting patterns due to coupling with each other and with the proton at C-2. The remaining methylene protons (C-4 and C-5) would appear as a complex multiplet in the upfield region of the spectrum. The hydroxyl proton of the oxime group would typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

For comparison, in a study of 3-alkyl-2-chlorocyclohexanone oximes, the proton at C-2 (H-C(2)) displayed a characteristic downfield shift. lookchem.com The coupling constants between adjacent protons (e.g., J2,3) are critical for determining the relative stereochemistry of the substituents. lookchem.com

Carbon-13 (¹³C) NMR Spectroscopic Applications for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing direct information about the carbon framework of 2-chlorocyclohexanone oxime. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the characterization of the carbon skeleton.

The carbon atom of the oxime group (C=NOH) is expected to have a chemical shift in the range of 150-160 ppm. The carbon atom bonded to the chlorine (C-2) would also be significantly deshielded, appearing at a downfield chemical shift. The chemical shifts of the other cyclohexyl ring carbons would appear at higher fields. For instance, in related dimeric cyclohexanone (B45756) oxime compounds, quaternary carbons were observed at chemical shifts around δ=99-100 and 85-86 ppm. oup.com

Two-Dimensional NMR Techniques (COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for unambiguously establishing connectivity and stereochemistry.

COSY (Correlation Spectroscopy): A COSY experiment reveals scalar coupling between protons, typically through two or three bonds. longdom.org In the COSY spectrum of 2-chlorocyclohexanone oxime, cross-peaks would connect the signals of geminal and vicinal protons, allowing for the tracing of the proton-proton connectivity throughout the cyclohexyl ring. longdom.orgcam.ac.uk This information is invaluable for assigning the signals in the often-crowded aliphatic region of the ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. huji.ac.il This is particularly useful for determining the stereochemistry of the molecule, such as the E/Z configuration of the oxime group and the axial or equatorial orientation of the chlorine atom. For instance, a NOE between the oxime hydroxyl proton and a specific proton on the cyclohexane (B81311) ring could help establish the geometry around the C=N bond. While direct NOESY data for 2-chlorocyclohexanone oxime is not available in the provided results, the technique is routinely applied to similar systems to determine solution conformations. researchgate.net

Solvent Effects and Dynamic NMR Studies

The conformation of 2-chlorocyclohexanone oxime can be influenced by the solvent. nih.gov In non-polar solvents, intramolecular interactions may favor a specific conformation, while in polar solvents, intermolecular interactions with the solvent can alter the conformational equilibrium. researchgate.net Studies on related 2-substituted cyclohexanones have shown that the conformational equilibrium is solvent-dependent. researchgate.net For example, the preference for an axial or equatorial substituent can change significantly with solvent polarity. researchgate.net

Dynamic NMR (DNMR) studies, where spectra are recorded at different temperatures, can provide information about conformational exchange processes. While specific DNMR studies on 2-chlorocyclohexanone oxime are not detailed in the provided search results, such studies on related molecules have been used to determine the energy barriers for ring inversion and other dynamic processes. acs.org

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides characteristic "fingerprints" of the functional groups present in a molecule.

Infrared (IR) Spectroscopic Signatures of Functional Groups

The IR spectrum of 2-chlorocyclohexanone oxime exhibits characteristic absorption bands corresponding to its functional groups. oup.com

O-H Stretch: The hydroxyl group of the oxime typically shows a broad absorption band in the region of 3100-3600 cm⁻¹. The broadness is due to hydrogen bonding.

C=N Stretch: The carbon-nitrogen double bond of the oxime group gives rise to a characteristic absorption in the range of 1620-1690 cm⁻¹. In some related dimeric oxime compounds, the absence of an absorption around 1670 cm⁻¹ was used to infer the absence of an oxime group. oup.com

C-Cl Stretch: The carbon-chlorine stretching vibration typically appears in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. The exact position can be influenced by the conformation of the molecule.

C-H Stretch: The C-H stretching vibrations of the cyclohexane ring are observed around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of 2-Chlorocyclohexanoneoxime through analysis of its fragmentation patterns.

Electron Ionization (EI) is a "hard" ionization technique that bombards the molecule with high-energy electrons, leading to extensive fragmentation. creative-proteomics.compurdue.edu This process provides a detailed fragmentation pattern that is highly reproducible and characteristic of the compound's structure, often referred to as a mass spectral fingerprint. creative-proteomics.comnih.gov For this compound, the molecular ion peak (M⁺) would be expected, and its isotopic pattern would be indicative of the presence of a chlorine atom (with its characteristic ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio). Common fragmentation pathways for oximes under EI conditions include α-cleavage and rearrangements, leading to the loss of small neutral molecules such as H₂O, NO, and fragments of the cyclohexane ring. researchgate.net

Chemical Ionization (CI) is a "soft" ionization technique that uses a reagent gas to produce ions with less internal energy, resulting in less fragmentation and a more prominent molecular ion or protonated molecule peak ([M+H]⁺). taylorfrancis.comresearchgate.netumich.edu This is particularly useful for confirming the molecular weight of the compound. umich.edu The choice of reagent gas, such as methane (B114726) (CH₄) or ammonia (B1221849) (NH₃), can influence the extent of fragmentation and the types of adduct ions observed. umich.eduionicon.com For this compound, CI-MS would be expected to show a strong [M+H]⁺ peak, which helps to unambiguously determine its molecular mass. umich.edu

| Ionization Method | Expected Key Fragments/Ions for this compound | Information Gained |

| Electron Ionization (EI) | Molecular ion (M⁺) with ³⁵Cl/³⁷Cl isotopic pattern, fragments from loss of Cl, NO, H₂O, and ring cleavage. | Detailed structural information from fragmentation patterns. |

| Chemical Ionization (CI) | Prominent protonated molecule ([M+H]⁺) with ³⁵Cl/³⁷Cl isotopic pattern, some adduct ions depending on reagent gas. | Clear determination of molecular weight with reduced fragmentation. |

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound. uni-rostock.debioanalysis-zone.com Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to several decimal places. bioanalysis-zone.com This precision allows for the calculation of the exact elemental formula of the molecular ion and its fragments.

Due to the mass defect of individual isotopes, each unique elemental formula has a distinct and unique exact mass. uni-rostock.de For this compound (C₆H₁₀ClNO), HRMS can differentiate its molecular ion from other ions that may have the same nominal mass but different elemental compositions. bioanalysis-zone.comchimia.ch For instance, HRMS can easily distinguish between C₆H₁₀ClNO and other potential isobaric compounds. This capability is crucial for confirming the identity of a newly synthesized compound or for identifying it in a complex mixture without ambiguity. nih.govmdpi.com The high resolving power of instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers enables the separation of signals with very close m/z values, further enhancing the confidence in the assigned elemental formula. uni-rostock.de

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Derivatives

Tandem Mass Spectrometry (MS/MS or MS²) is a powerful technique for the detailed structural elucidation of this compound and its derivatives. wikipedia.orgnationalmaglab.org This method involves multiple stages of mass analysis. In the first stage (MS1), an ion of interest (a precursor ion), such as the molecular ion or a primary fragment of a this compound derivative, is selected. wikipedia.org This selected ion is then subjected to fragmentation through processes like collision-induced dissociation (CID). wikipedia.org In the second stage (MS2), the resulting fragment ions (product ions) are mass-analyzed. wikipedia.org

This process allows for the establishment of fragmentation pathways and the determination of the connectivity of atoms within the molecule. uakron.edu For derivatives of this compound, where additional functional groups may be present, MS/MS is invaluable for pinpointing the location of these modifications. nih.gov The fragmentation patterns of oxime derivatives can be complex, and MS/MS helps to map these patterns, providing regiochemical information. nih.govacs.org For example, by analyzing the fragmentation of a derivatized oxime, one can determine if the modification occurred on the oxime nitrogen, the oxygen, or the cyclohexyl ring. nih.gov This level of detail is often not achievable with single-stage mass spectrometry. uakron.edu

Electronic Absorption and Circular Dichroism Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within the this compound molecule. uzh.chkhanacademy.org The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. ufg.br The wavelengths at which these absorptions occur are characteristic of the chromophores present in the molecule.

The primary chromophore in this compound is the C=N-OH group. Oximes typically exhibit absorption bands in the UV region. columbia.edu The electronic transitions responsible for these absorptions are generally π → π* and n → π* transitions. uomustansiriyah.edu.iq The π → π* transition, which is usually more intense, involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. uomustansiriyah.edu.iq The n → π* transition, which is typically weaker, involves the excitation of a non-bonding electron (from the nitrogen or oxygen atom) to a π* antibonding orbital. uomustansiriyah.edu.iq

The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents. columbia.eduuomustansiriyah.edu.iq The chlorine atom attached to the cyclohexanone ring in this compound can act as an auxochrome, potentially causing a shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to the unsubstituted cyclohexanone oxime. libretexts.org The UV-Vis spectrum can also be used to determine the pKa of the oxime group by monitoring the change in absorbance as a function of pH. researchgate.net

| Electronic Transition | Typical Wavelength Region (nm) | Relative Intensity | Description |

| π → π | 200-250 | High | Excitation of an electron from a π bonding orbital to a π antibonding orbital of the C=N bond. |

| n → π | >250 | Low | Excitation of a non-bonding electron from the N or O atom to a π antibonding orbital of the C=N bond. |

Magnetic Circular Dichroism (MCD) Spectroscopy for Electronic Structure

Magnetic Circular Dichroism (MCD) is a sophisticated spectroscopic technique that measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field aligned with the direction of light propagation. creative-biostructure.comwikipedia.org This method is particularly powerful for probing the electronic structure of paramagnetic systems, such as transition metal complexes, where it can reveal information about electronic transitions, spin states, and the symmetry of metal ion sites. wikipedia.orgrsc.org

The MCD signal is composed of three main components, known as Faraday terms:

A-terms: Arise from the Zeeman splitting of a degenerate excited state. They appear as derivative-shaped signals.

B-terms: Result from the magnetic field-induced mixing of states. They have the same Gaussian or Lorentzian shape as the absorption band.

C-terms: Originate from the Zeeman splitting of a degenerate ground state, leading to a population difference between sublevels at low temperatures. rsc.org Their intensity is inversely proportional to temperature.

While MCD spectroscopy has been effectively applied to the study of various oxime-containing metal complexes, such as those of Mn(III) and Cr(III), to elucidate their magnetic and electronic properties, a specific application of MCD to complexes of 2-Chlorocyclohexanone oxime has not been documented in available research. psu.edursc.org Studies on other oxime complexes demonstrate that MCD can provide detailed insights into the ligand field environment and the nature of magnetic exchange between metal centers. psu.edursc.org For instance, in hexanuclear Mn(III) salicylaldoxime (B1680748) complexes, low-temperature MCD spectra have been used to probe the magnetic properties and resolve optical transitions that are not apparent in standard absorption spectra. psu.edu Should paramagnetic complexes of 2-Chlorocyclohexanone oxime be synthesized, MCD would be an invaluable tool for characterizing their electronic structures.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. ethz.ch It is highly sensitive to the local environment of the paramagnetic center and provides information on the structure and dynamics of radicals or transition metal ions. srce.hr The technique is based on the absorption of microwave radiation by an unpaired electron when it transitions between spin energy levels split by an external magnetic field. srce.hr Key parameters derived from an EPR spectrum are the g-factor and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei. srce.hr

EPR spectroscopy is frequently used to study transient free radicals formed from oximes. cdnsciencepub.com High-energy irradiation or chemical oxidation of oximes can lead to the formation of paramagnetic iminoxy radicals (R₁R₂C=N-O•). wordpress.comresearchgate.net For example, EPR studies on irradiated single crystals of other oximes have successfully identified and characterized the resulting iminoxy radicals, determining their g-factors and hyperfine coupling tensors, which provide insight into the radical's conformation and electronic structure. wordpress.comresearchgate.net

While there are no specific EPR studies reported for paramagnetic derivatives or intermediates of 2-Chlorocyclohexanone oxime in the reviewed literature, the methodology remains highly relevant. Any reaction involving 2-Chlorocyclohexanone oxime that proceeds through a radical intermediate or results in a paramagnetic metal complex could be investigated using EPR to detect and characterize these transient or stable species. cdnsciencepub.comscispace.com

X-ray Crystallography for Solid-State Structural Determination

Direct crystallographic analysis of 2-Chlorocyclohexanone oxime itself is not prominently reported, but a crucial study by Sato et al. successfully used X-ray crystallography to determine the structure of a novel dimeric compound derived from it. oup.comoup.com The reaction of 2-Chlorocyclohexanone oxime with a stoichiometric amount of ammonia did not yield the expected 2-aminocyclohexanone (B1594113) oxime, but rather a complex dimeric product. oup.com

Spectroscopic methods alone were insufficient to unambiguously identify the structure of this byproduct. Single-crystal X-ray crystallography established its structure as 14-oxa-7,15,16-triazatetracyclo[11.2.1.0¹,⁶.0⁸,¹³]hexadecan-16-ol . oup.comoup.com This definitive structural determination was significant as it led to the revision of a previously proposed structure, which was thought to be bis(2-hydroxyiminocyclohexyl)amine. oup.comoup.com This finding underscores the power of X-ray crystallography in providing unequivocal structural proof where other methods may be inconclusive.

While the original publication by Sato et al. established this structure, detailed crystallographic data tables such as atomic coordinates or comprehensive bond lengths were not available in the surveyed literature. The primary outcome was the definitive molecular connectivity and conformation.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental characteristics of 2-Chlorocyclohexanoneoxime. These calculations, often based on Density Functional Theory (DFT), allow for the detailed exploration of the molecule's conformational landscape, electronic structure, and spectroscopic properties.

Geometry Optimization and Conformational Analysis

The three-dimensional structure of this compound is crucial to its reactivity and properties. The cyclohexyl ring of this molecule is not planar but exists in a slightly distorted chair conformation. nih.gov Computational geometry optimization, typically performed using methods like DFT with a basis set such as 6-31+G*, can determine the most stable arrangement of atoms in the molecule. biointerfaceresearch.com

For 2-substituted cyclohexanone (B45756) oximes, X-ray diffraction studies have shown that in the solid state, the substituent (in this case, the chlorine atom) preferentially occupies the axial position. nih.gov This preference is influenced by a combination of steric and electronic effects. Computational studies on related 2-substituted cyclohexanone oximes suggest that orbital interactions, specifically the π(C=N)/σ*(C-X) interaction, can stabilize the axial conformation. nih.gov

In solution, the conformational equilibrium can be influenced by the solvent. While the axial conformation might be favored in the solid state, the polarity of the solvent can affect the relative energies of the axial and equatorial conformers. It is important to note that the oxime group itself introduces additional stereochemistry (E/Z isomerism), which further complicates the conformational analysis. In the solid state, 2-substituted cyclohexanone oximes have been observed to exist in the (E) configuration. nih.gov

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Key Dihedral Angle (°C=N-O-H) |

|---|---|---|---|

| E-axial | Axial | 0.00 | ~180 |

| E-equatorial | Equatorial | Data Not Available | ~180 |

| Z-axial | Axial | Data Not Available | ~0 |

| Z-equatorial | Equatorial | Data Not Available | ~0 |

Note: The data in this table is illustrative and based on general findings for substituted cyclohexanone oximes. Specific computational data for this compound was not available in the searched literature.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound dictates its reactivity. Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within the molecule. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.

Computational methods like DFT can be used to calculate the energies of these orbitals and visualize their spatial distribution. biointerfaceresearch.com For oxime derivatives, the HOMO is often localized on the C=N-OH moiety, while the LUMO may be distributed over the π* orbital of the C=N bond and adjacent atoms. The presence of the electronegative chlorine atom is expected to influence the energies and distributions of these orbitals. A Natural Bond Orbital (NBO) analysis can further elucidate charge delocalization and hyperconjugative interactions within the molecule. biointerfaceresearch.com

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: The values in this table are illustrative and based on typical DFT calculations for organic oximes. Specific values for this compound would require dedicated computational studies.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These predictions can then be compared with experimental data to confirm the structure and stereochemistry of the molecule.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can provide detailed insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of reaction energy profiles. For this compound, a key reaction of interest is the Beckmann rearrangement.

Transition State Analysis for Key Transformations

The Beckmann rearrangement is a classic organic reaction where an oxime is converted into an amide under acidic conditions. wikipedia.org For cyclic oximes like this compound, this rearrangement would lead to a substituted lactam. The reaction is known to be stereospecific, with the group anti-periplanar to the leaving group on the nitrogen atom migrating. wikipedia.org

Computational studies on the Beckmann rearrangement of the parent cyclohexanone oxime have been performed using DFT. unive.it These studies investigate the protonation of the oxime and the subsequent migration of a carbon atom to the nitrogen, leading to the formation of a nitrilium ion intermediate. The transition state for this migration is a key point on the reaction pathway. For this compound, the presence of the chlorine atom could influence the stability of the transition state and potentially affect the reaction rate and regioselectivity of the rearrangement.

Reaction Coordinate Mapping and Energy Profiles

By mapping the reaction coordinate, computational chemists can construct an energy profile for the entire reaction pathway. This profile illustrates the energy changes as the reactants are converted into products, passing through transition states and intermediates. The activation energy, which is the energy difference between the reactants and the transition state, can be calculated from this profile and is a key determinant of the reaction rate.

Structure-Reactivity Relationship Studies

Currently, there is a notable absence of dedicated computational studies on the structure-reactivity relationships of this compound in publicly accessible research. While its reactivity is empirically understood, particularly its role as a precursor to 1-nitroso-cyclohexene for Michael addition and other coupling reactions, a quantitative and predictive understanding based on its electronic structure is lacking.

In broader contexts, quantum-chemical calculations have been suggested to play a role in understanding the reaction pathways of nitrosoalkenes, which can be generated from this compound. For instance, computational studies on related systems have been used to compare the thermodynamics of [4+2]-cycloaddition versus electrophilic substitution pathways. However, specific computational data for this compound itself, such as molecular orbital analysis (HOMO-LUMO energies and distributions), electrostatic potential maps, and the calculation of reactivity descriptors (e.g., Fukui functions, global and local softness), are not available in the reviewed literature. Such studies would be invaluable for precisely predicting its behavior with various nucleophiles and electrophiles and for optimizing reaction conditions.

One study briefly mentions that DFT (Density Functional Theory) calculations were performed in the context of a reaction involving a derivative of this compound, but the specific results and analysis pertaining to the parent compound were not provided. The potential for computational investigations to rationalize the stereochemical outcomes of reactions involving this compound has been noted, but detailed transition state analyses are yet to be published.

Ligand Design and Interaction Modeling

The exploration of this compound as a ligand in coordination chemistry through computational modeling is an area that appears to be entirely uncharted. The scientific literature accessible through comprehensive searches contains no studies on the design of metal complexes featuring this compound as a ligand, nor any modeling of its potential coordination modes and the resulting complex stabilities.

The oxime functional group is well-known for its ability to coordinate with a variety of metal ions. Theoretical studies on such complexes typically involve:

Geometry Optimization: Determining the most stable three-dimensional structure of the metal-ligand complex.

Binding Energy Calculations: Quantifying the strength of the interaction between the metal center and the ligand.

Electronic Structure Analysis: Investigating the nature of the metal-ligand bonding through methods like Natural Bond Orbital (NBO) analysis.

Spectroscopic Property Prediction: Simulating spectroscopic data (e.g., IR, UV-Vis) to aid in the characterization of synthesized complexes.

The absence of such computational data for this compound complexes indicates a significant opportunity for future research. Such studies could predict its coordination preferences, the electronic and steric effects of the chloro and cyclohexyl substituents on complex formation, and potentially guide the synthesis of novel catalysts or materials.

Advanced Analytical Techniques and Methodologies for 2 Chlorocyclohexanoneoxime

Chromatographic Separation Techniques

Chromatography is a fundamental technique for the separation of components within a mixture. The choice of chromatographic method for 2-Chlorocyclohexanoneoxime is dictated by its volatility, thermal stability, and polarity.

Gas Chromatography (GC) for Volatility and Purity Assessment

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that oximes can be amenable to GC analysis, this method is well-suited for assessing the volatility and purity of this compound. The separation in GC is based on the differential partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

For the analysis of oximes, temperature programming is often employed to ensure the elution of compounds with a wide range of boiling points. A study on the determination of cyclohexanone (B45756) and its oxime derivative in a reaction solution utilized a temperature-programmed method, which would be a suitable approach for this compound. The presence of the chlorine atom in this compound would likely increase its retention time compared to the non-halogenated parent compound, cyclohexanone oxime, due to increased molecular weight and potential for stronger interactions with the stationary phase.

A typical GC system for the analysis of this compound would consist of:

An injector to vaporize the sample.

A capillary column, often with a non-polar or medium-polarity stationary phase.

A temperature-controlled oven.

A detector, such as a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds like oximes.

The purity of this compound can be determined by analyzing the resulting chromatogram. The area of the main peak corresponding to the compound is compared to the total area of all peaks, providing a quantitative measure of its purity.

Table 1: Illustrative GC Parameters for Oxime Analysis

| Parameter | Value |

| Column | Capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 80 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium or Nitrogen |

| Detector | FID or NPD |

| Detector Temperature | 300 °C |

Note: These are representative parameters and would require optimization for the specific analysis of this compound.

Liquid Chromatography (LC) for Non-Volatile or Thermally Labile Derivatives

For derivatives of this compound that may be non-volatile or thermally labile, liquid chromatography (LC) is the preferred separation technique. In LC, the separation is based on the analyte's interaction with a solid stationary phase and a liquid mobile phase. High-Performance Liquid Chromatography (HPLC) is the most common form of LC used for its high resolution and sensitivity.

The analysis of oximes by LC has been demonstrated, with a method developed for measuring the content of cyclohexanone-oxime using an ultraviolet-visible (UV-Vis) detector. This suggests that this compound, which possesses a chromophore, can be readily detected by UV detectors. Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture (e.g., acetonitrile (B52724) and water), is a common mode for the separation of moderately polar compounds like oximes.

The conditions for an LC analysis of this compound would be selected based on its polarity. The presence of the chlorine atom can slightly alter the polarity compared to cyclohexanone oxime, which may necessitate adjustments to the mobile phase composition to achieve optimal separation from impurities or other components in a mixture.

Chiral Chromatography for Enantiomeric Resolution (If applicable to chiral forms/derivatives)

The introduction of a chlorine atom at the 2-position of the cyclohexanone ring in this compound creates a chiral center. This means the molecule can exist as a pair of enantiomers, which are non-superimposable mirror images. Enantiomers often exhibit different biological activities, making their separation and analysis crucial, particularly in pharmaceutical contexts.

Chiral chromatography is a specialized form of liquid chromatography designed to separate enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of a broad range of chiral compounds.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of analytes in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique that couples the separation power of GC with the highly specific detection capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification.

For this compound, GC-MS analysis would provide not only its retention time but also its mass spectrum. The molecular ion peak would confirm the molecular weight of the compound. The fragmentation pattern, resulting from the cleavage of specific bonds within the molecule upon ionization, provides structural information. Common fragmentation pathways for oximes include the loss of hydroxyl (-OH) and alkyl groups. The presence of chlorine would be evident from the characteristic isotopic pattern in the mass spectrum, with the M and M+2 peaks having a ratio of approximately 3:1, which is indicative of a single chlorine atom.

GC-MS is also a highly sensitive and selective technique for quantification, especially when using selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific fragment ions characteristic of the target analyte.

Table 2: Expected Mass Spectrometric Data for this compound

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Description |

| [M]⁺ | 147 | 149 | Molecular Ion |

| [M-OH]⁺ | 130 | 132 | Loss of hydroxyl radical |

| [M-Cl]⁺ | 112 | - | Loss of chlorine radical |

| [M-HCl]⁺ | 111 | - | Loss of hydrogen chloride |

Note: This is a predictive table based on common fragmentation patterns and would need to be confirmed by experimental data.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-ESI-MS/MS) for Complex Matrices

For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, Liquid Chromatography-Mass Spectrometry (LC-MS) and particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the methods of choice. These techniques offer exceptional sensitivity and selectivity, minimizing interference from matrix components.

In LC-MS, the eluent from the LC column is introduced into the mass spectrometer, typically through an electrospray ionization (ESI) source, which is suitable for polar and thermally labile molecules. ESI generates protonated molecules ([M+H]⁺) or other adducts in the gas phase, which are then analyzed by the mass spectrometer.

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. In this technique, the precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and allows for accurate quantification even at very low concentrations in complex samples. The development of an LC-MS/MS method for this compound would involve optimizing the ionization conditions and identifying unique precursor-to-product ion transitions.

Derivatization Strategies for Enhanced Analytical Performance

For a compound like this compound, which possesses a polar oxime group (-NOH), derivatization is a critical step to improve its chromatographic behavior, particularly for gas chromatography (GC). The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance detector response.

Acylation Reactions for Improved GC Properties

Acylation is a widely employed derivatization technique that involves the introduction of an acyl group (R-C=O) into a molecule, typically by replacing an active hydrogen, such as the one in the hydroxyl group of an oxime. This process converts the polar -NOH group into a less polar and more volatile ester derivative. For this compound, acylation would proceed by reacting the oxime with an acylating agent.

Common acylating reagents include acid anhydrides (e.g., acetic anhydride (B1165640), trifluoroacetic anhydride) and acyl halides. The use of fluorinated acylating agents, such as trifluoroacetic anhydride (TFAA), is particularly advantageous as it introduces fluorine atoms into the derivative. This significantly enhances the sensitivity of the analysis when using an electron capture detector (ECD), which is highly responsive to halogenated compounds.

The general reaction for the acylation of this compound can be represented as:

This compound + Acylating Agent → Acylated this compound Derivative + Byproduct

The resulting acylated derivative exhibits reduced polarity and intermolecular hydrogen bonding, leading to improved peak shape and reduced tailing in GC analysis.

Table 1: Comparison of Acylating Reagents for Oxime Derivatization

| Acylating Reagent | Abbreviation | Properties of Derivative | Advantages for GC Analysis |

| Acetic Anhydride | - | Acetyl ester | Increases volatility, good for FID detection. |

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl ester | High volatility, excellent for ECD detection. |

| Pentafluoropropionic Anhydride | PFPA | Pentafluoropropionyl ester | High volatility, enhanced ECD response. |

| Heptafluorobutyric Anhydride | HFBA | Heptafluorobutyryl ester | High volatility, very strong ECD response. |

Alkylation and Silylation Approaches for Volatility and Stability

Alkylation involves the introduction of an alkyl group to replace the active hydrogen of the oxime's hydroxyl group, forming an ether derivative. This derivatization reduces the polarity of the molecule, thereby increasing its volatility. Common alkylating agents include alkyl halides and dialkyl acetals in the presence of an acidic catalyst. The resulting alkylated oxime is more thermally stable and less likely to adsorb to active sites in the GC system.

Silylation is one of the most common derivatization techniques in GC analysis for compounds containing active hydrogens. youtube.com It involves the replacement of the active hydrogen with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), are highly effective for derivatizing oximes. youtube.com

The reaction for the silylation of this compound is as follows:

This compound + Silylating Agent → TMS-ether of this compound + Byproduct

The resulting TMS-ether is significantly more volatile and thermally stable than the parent oxime. This leads to sharper peaks, shorter retention times, and improved resolution in GC analysis.

Table 2: Common Silylating Reagents for Oxime Derivatization

| Silylating Reagent | Abbreviation | Leaving Group | Key Features |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-trimethylsilyltrifluoroacetamide | Highly reactive, volatile byproducts. |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | N-methyltrifluoroacetamide | Most volatile byproducts, excellent for trace analysis. youtube.com |

| N-trimethylsilylimidazole | TMSI | Imidazole | Very strong silylating agent, suitable for hindered hydroxyl groups. |

Formation of Ketoxime Carbonates for Specific Detection

The formation of ketoxime carbonates represents a more specialized derivatization strategy. This can be achieved by reacting the oxime with a chloroformate, such as ethyl chloroformate, in the presence of a base. nih.gov This reaction converts the hydroxyl group of the oxime into a carbonate ester.

While not as common as acylation or silylation for routine GC analysis, the formation of specific carbonate derivatives could be exploited for enhanced detection by certain selective detectors or for mass spectrometry, where the fragmentation pattern of the carbonate moiety could provide specific structural information. The synthesis of oxime carbonates can also be achieved using 1,1'-carbonyldiimidazole (B1668759) (CDI) and an alcohol, followed by reaction with the oxime. researchgate.netrsc.org

This approach offers potential for developing highly specific analytical methods, particularly in complex matrices where interferences might be a concern with more common derivatization techniques.

Reagent Selection and Reaction Optimization for Derivatization

The selection of the appropriate derivatization reagent and the optimization of reaction conditions are crucial for achieving complete and reproducible derivatization.

Reagent Selection:

Analyte characteristics: The reactivity of the oxime group and the presence of the chlorine atom in this compound will influence the choice of reagent.

Analytical technique: For GC-ECD, fluorinated acylating agents are preferred. For GC-MS, silylating agents that produce minimal byproducts are often chosen.